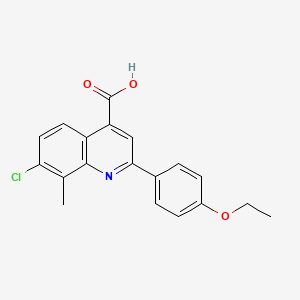

7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid

Description

7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a synthetic quinoline derivative characterized by distinct substituents on its quinoline core and phenyl ring. The quinoline scaffold is substituted at position 7 with chlorine, position 8 with a methyl group, and position 2 with a 4-ethoxyphenyl moiety. Its molecular formula is C₁₉H₁₆ClNO₃, with a molecular weight of 341.79 g/mol. The compound belongs to the quinoline class, known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Propriétés

IUPAC Name |

7-chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-3-24-13-6-4-12(5-7-13)17-10-15(19(22)23)14-8-9-16(20)11(2)18(14)21-17/h4-10H,3H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVPQAYESQGLKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The ethoxyphenyl group can be introduced through a subsequent substitution reaction, and the carboxylic acid group can be added through oxidation of a methyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as palladium-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon bonds under mild conditions, making the process more suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation: Esters, amides, and other carboxylic acid derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Aminoquinolines, hydroxyquinolines, and other substituted quinolines.

Applications De Recherche Scientifique

This compound has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It can be used as a probe in biological studies to investigate cellular processes and interactions.

Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 7-chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid with structurally related quinoline derivatives:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Key Observations:

Substituent Effects on Physicochemical Properties: Ethoxy vs. Halogenation: Chlorine at position 7 (target) vs. position 8 () alters electronic distribution, influencing reactivity and binding interactions . Bulkier Groups: Isopropoxy () and dimethoxy () substituents increase molecular weight and steric hindrance, which may reduce solubility but enhance target specificity .

Synthetic Routes: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) is a common method for attaching aryl groups to the quinoline core, as seen in for similar compounds .

The 3-chlorophenyl analog () demonstrates how halogen positioning can modulate bioactivity, though specific data for the target remains unexplored .

Activité Biologique

7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family. This compound has garnered considerable attention in recent years due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₉H₁₆ClNO₃

- CAS Number : 862713-30-2

- IUPAC Name : 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinoline derivatives, including 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid. The compound has been evaluated against various bacterial strains, demonstrating significant efficacy.

Table 1: Antibacterial Activity of 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 64 |

The MIC values indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen responsible for various infections.

Anticancer Activity

The anticancer potential of 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid has been investigated in several studies. The compound was tested against various cancer cell lines, revealing promising results.

Table 2: Anticancer Activity of 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic Acid

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 8.0 | |

| HeLa (Cervical Cancer) | 9.5 | |

| A549 (Lung Cancer) | 10.0 |

The IC50 values indicate that the compound has significant cytotoxic effects on cancer cells, particularly in breast and cervical cancer models. The mechanism by which quinoline derivatives exert their biological effects often involves the inhibition of key enzymes or interference with cellular signaling pathways.

The biological activity of quinoline derivatives like 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is believed to be linked to their ability to inhibit DNA topoisomerases and induce apoptosis in cancer cells through mitochondrial pathways. Research suggests that these compounds may interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Study on MCF-7 Cells : In a study published in a peer-reviewed journal, researchers found that treatment with 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid resulted in a dose-dependent decrease in cell viability in MCF-7 cells, suggesting its potential as an effective anticancer agent.

- In Vivo Studies : Preliminary animal studies demonstrated that administration of the compound significantly reduced tumor growth in xenograft models of breast cancer, further supporting its potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 7-chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid?

Methodological Answer: A common approach involves multi-step functionalization of quinoline precursors. For example:

- Esterification/Coupling : React quinaldic acid derivatives with substituted phenols using phosphorus oxychloride (POCl₃) as a catalyst, as demonstrated in the synthesis of 4-chlorophenyl quinoline-2-carboxylate .

- Late-Stage Diversification : Modify the quinoline core at specific positions (e.g., 8-methyl or 4-ethoxy groups) using palladium-catalyzed cross-coupling or nucleophilic substitution .

- Purification : Recrystallization from ethanol or methanol is often effective for isolating crystalline products .

Q. How can researchers characterize this compound and validate its purity?

Methodological Answer: Use a combination of analytical techniques:

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., Pd(PPh₃)₄) to improve coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) often enhance reactivity in quinoline functionalization .

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

- Multi-Technique Validation : Cross-validate with IR (for carbonyl groups) and high-resolution mass spectrometry (HRMS) .

- Computational Refinement : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

Q. What computational tools are suitable for studying its bioactivity?

Methodological Answer:

- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., antimicrobial enzymes) .

- ADMET Prediction : Employ SwissADME or pkCSM to evaluate pharmacokinetic properties .

Q. How to design assays for evaluating its biological activity?

Methodological Answer:

- Antimicrobial Testing : Follow CLSI guidelines for MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), referencing similar quinoline-4-carboxylic acid derivatives .

Q. What strategies ensure stability during long-term storage?

Methodological Answer:

- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Light Sensitivity : Store in amber vials to avoid photodegradation, as recommended for methoxyquinoline derivatives .

Q. How to address regioselectivity challenges in synthesizing analogues?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.